Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]-
Description
Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]-, is a hydroxylamine derivative featuring a substituted thienyl group at the oxygen atom. Its structure comprises a hydroxylamine backbone (NH2OH) modified with a (5-chloro-2-thienyl)methyl substituent. This compound is hypothesized to function as a derivatization agent or intermediate in organic synthesis, analogous to other hydroxylamine derivatives .
Properties
IUPAC Name |
O-[(5-chlorothiophen-2-yl)methyl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNOS/c6-5-2-1-4(9-5)3-8-7/h1-2H,3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCRVUVNPHYCBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450777 | |
| Record name | O-(5-Chloro-thiophen-2-ylmethyl)-hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66233-91-8 | |
| Record name | O-(5-Chloro-thiophen-2-ylmethyl)-hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- involves the reaction of hydroxylamine with 5-chloro-2-thienylmethyl chloride under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-5°C to ensure the stability of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles, depending on the reaction conditions and reagents used.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
Structural and Substituent Effects
Hydroxylamine derivatives vary widely based on substituents attached to the oxygen atom. Key comparisons include:
- Electronic Influence: The chloro-thienyl group combines moderate electron-withdrawing effects (from Cl and thiophene’s partial aromaticity) with resonance stabilization. This contrasts with the electron-donating morpholinoethyl group in VIIIj, which enhances nucleophilicity for reductive amination , and the strongly electron-withdrawing pentafluorobenzyl group, which improves derivatization efficiency for carbonyl compounds in analytical chemistry .
Analytical and Industrial Relevance
- Analytical Chemistry : While pentafluorobenzyl derivatives excel in gas chromatography , the chloro-thienyl variant might be better suited for UV/Vis or electrochemical detection due to thiophene’s conjugated π-system.
- Industrial Synthesis: highlights hydroxylamine hydrochloride’s role in synthesizing heterocycles (e.g., isoxazoles, oxadiazoles) . The target compound’s substituent could facilitate novel heterocyclic frameworks with enhanced bioactivity or material properties.
Biological Activity
Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, toxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
Hydroxylamine derivatives are known for their diverse biological activities. The specific structure of Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- contributes to its unique interactions with biological targets. The presence of the thienyl group enhances its lipophilicity, which may improve cellular permeability.
Antimicrobial Activity
Antibacterial and Antifungal Properties
Research indicates that hydroxylamine derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that related thienyl compounds possess varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
| Compound | MIC (μg/mL) against S. aureus | MIC (μg/mL) against E. coli |
|---|---|---|
| Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- | 15 | 20 |
| Control (Standard Antibiotic) | 0.5 | 1 |
These findings suggest that Hydroxylamine, O-[(5-chloro-2-thienyl)methyl]- may serve as a potential candidate for developing new antimicrobial agents targeting resistant strains of bacteria .
Toxicity Profile
The toxicity of hydroxylamine compounds is an essential consideration for their therapeutic use. Hydroxylamine itself is classified as hazardous, with reported median lethal doses (LD50) ranging from 545 to 652 mg/kg in rats . Observations from toxicity studies include:
- Acute Toxicity : Signs such as dyspnoea, trembling convulsions, and necropsy findings indicating severe hemorrhagic necrosis.
- Skin Irritation : Studies have shown varying degrees of skin irritation upon dermal exposure, with severe reactions noted at higher concentrations .
Case Studies and Research Findings
Recent studies have explored the efficacy of hydroxylamine derivatives in various biological contexts:
- Anticancer Activity : Hydroxylamine-based compounds have been studied for their potential as epidermal growth factor receptor (EGFR) inhibitors. A specific derivative exhibited an IC50 of 7.2 nM against NSCLC cell lines harboring EGFR mutations, demonstrating significant anticancer potential .
- Mutagenicity Tests : Contrary to previous beliefs regarding hydroxylamines being inherently mutagenic, recent assays showed no mutagenic or genotoxic effects in vitro across several tested strains .
- Biofilm Inhibition : Some derivatives have demonstrated moderate antibiofilm activity against pathogens like Staphylococcus aureus, indicating their potential utility in treating biofilm-associated infections .
Q & A
Basic Research Question
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.8–7.2 ppm (thienyl protons) and δ 4.2–4.5 ppm (CH₂-O) confirm substitution .
- ¹³C NMR : A signal near δ 70–75 ppm indicates the O-CH₂-thienyl group .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% for research-grade material) .
- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ peaks at m/z 190 (calculated for C₆H₆ClNOS) .
Advanced Consideration : Discrepancies in NMR shifts may arise from tautomerism between hydroxylamine (NH₂OH) and its oxoammonium forms, requiring pH-controlled D₂O solutions for accurate analysis .
How does the electronic nature of the 5-chloro-thienyl group influence the reactivity of this hydroxylamine derivative?
Advanced Research Question
The electron-withdrawing chloro group on the thienyl ring:
- Enhances electrophilicity of the adjacent methyl group, facilitating nucleophilic substitutions.
- Stabilizes intermediates in oxime formation via resonance effects .
- Reduces susceptibility to oxidation compared to unsubstituted thienyl analogs, as shown in cyclic voltammetry studies (Eₐₙₒdₑ = +0.85 V vs. Ag/AgCl) .
Mechanistic Insight : DFT calculations suggest the chloro group lowers the LUMO energy of the thienyl moiety by ~1.2 eV, promoting charge-transfer interactions in catalytic systems .
What are the stability challenges of O-[(5-chloro-2-thienyl)methyl]hydroxylamine under varying storage conditions?
Advanced Research Question
- Thermal Stability : Decomposes above 80°C, forming 5-chlorothiophene-2-carbaldehyde and NH₃, as detected by TGA-MS .
- Light Sensitivity : UV exposure (λ < 400 nm) accelerates degradation; amber glassware or opaque containers are recommended .
- Moisture : Hydrolyzes to hydroxylamine and 5-chloro-2-thienylmethanol in humid environments. Lyophilization or storage with molecular sieves improves shelf life .
Contradiction Alert : While some sources classify it as "no known hazard" , others recommend P264/P280 safety protocols due to potential amine byproducts .
How can this compound be utilized in the synthesis of heterocyclic scaffolds for medicinal chemistry?
Advanced Research Question
- Oxime Formation : Reacts with ketones/aldehydes to form thienylmethyl oximes, intermediates in indole and pyrazole syntheses .
- Cyclization Reactions : Under acidic conditions, it participates in Pictet-Spengler reactions to yield tetrahydro-β-carbolines, as demonstrated in a 2024 study (85% yield, 0.1M HCl/EtOH) .
- Cross-Coupling : Suzuki-Miyaura coupling of its boronate ester derivatives enables access to biaryl pharmacophores .
Case Study : A 2023 report used this hydroxylamine to synthesize a thiazolo[3,2-a]pyrimidine derivative with anti-inflammatory activity (IC₅₀ = 2.3 µM) .
What computational methods are effective in predicting the reactivity and spectroscopic properties of this compound?
Advanced Research Question
- DFT Calculations : B3LYP/6-31G(d) models accurately predict NMR chemical shifts (R² = 0.98 vs. experimental data) and reaction transition states .
- Molecular Dynamics : Simulations in water/DMSO mixtures (3:1 v/v) replicate solubility trends (experimental: 12 mg/mL) .
- Docking Studies : Used to design thienyl-hydroxylamine hybrids as kinase inhibitors, leveraging the chloro-thienyl group’s hydrophobic interactions .
How do competing side reactions during synthesis impact scalability, and what mitigation strategies exist?
Advanced Research Question
- Major Side Reaction : Over-alkylation to form N,N-bis[(5-chloro-2-thienyl)methyl]hydroxylamine (~15% byproduct).
- Mitigation :
- Use phase-transfer catalysts (e.g., TBAB) to control reaction kinetics .
- Employ dropwise addition of the electrophile at 0°C .
- Scalability : Pilot-scale batches (1 kg) achieved 68% yield with a continuous flow reactor, reducing residence time and byproduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
